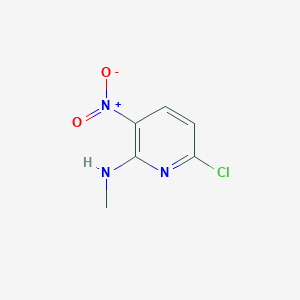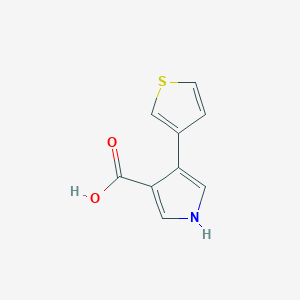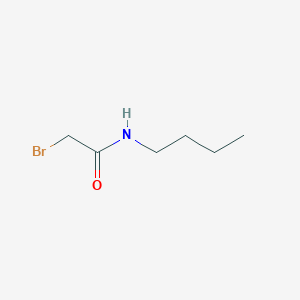
4-(Azidomethyl)benzonitrile
Descripción general
Descripción
4-(Azidomethyl)benzonitrile is a chemical compound with the empirical formula C8H6N4 . It has a molecular weight of 158.16 . It is also known by other names such as α-Azido-4-cyanotoluene and 4-Cyanobenzyl azide .
Synthesis Analysis
4-(Azidomethyl)benzonitrile can be synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide in DMF . The reaction takes place quantitatively and the product can be separated by simple extraction .Molecular Structure Analysis
The molecular structure of 4-(Azidomethyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(Azidomethyl)benzonitrile .Chemical Reactions Analysis
4-(Azidomethyl)benzonitrile can participate in click chemistry reactions . It was prepared by the SN2 reaction of sodium azide with 4-bromomethyl benzonitrile to provide 4-(azidomethyl)benzonitrile in an 83% yield .Physical And Chemical Properties Analysis
4-(Azidomethyl)benzonitrile is a liquid that is suitable for click chemistry reactions . It has a concentration of approximately 0.5 M in tert-butyl methyl ether . The compound has an assay of ≥97.0% (HPLC) and contains ≤2.0% water impurities . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“4-(Azidomethyl)benzonitrile” is used as a building block in chemical synthesis . It is often used in the synthesis of various organic compounds due to its reactivity and versatility .
Antifungal Research
This compound has been used in the synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties, which have shown promising antifungal activities . For instance, some of these compounds exhibited excellent activities in vivo against fungi like Colletotrichum lagenarium and Botrytis cinerea .
Bioactive Compound Development
“4-(Azidomethyl)benzonitrile” is used in the development of bioactive compounds. Amidine derivatives, which can be synthesized using this compound, exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities .
Synthesis of Metallo-Organic Compounds
Amidines, which can be synthesized from “4-(Azidomethyl)benzonitrile”, can also be used in the synthesis of metallo-organic compounds .
Pharmaceutical Research
The compound is used in pharmaceutical research for the development of new drugs. For example, aromatic diamidines synthesized from this compound have been explored as agents against a widespread range of microorganisms .
Agrochemical Applications
Compounds containing 1,2,3-triazoles, which can be synthesized using “4-(Azidomethyl)benzonitrile”, have been reported for their antifungal, antibacterial, insecticidal, herbicidal, antiviral, antitumor, tuberculosis inhibitory, antiprotozoal, antimalarial, anticancer, and larvicidal activities .
Safety and Hazards
The safety data sheet for 4-(Azidomethyl)benzonitrile indicates that it is a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep the container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mecanismo De Acción
Target of Action
4-(Azidomethyl)benzonitrile is a synthetic compound that has been studied for its potential antifungal activities
Mode of Action
It’s known that the compound is synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A study suggests that azido and cyano transitions within biological systems can be spectrally isolated from other congested regions of the ir spectrum
Result of Action
It’s known that the compound has potential antifungal activities . The specific molecular and cellular effects of this compound’s action require further investigation.
Action Environment
It’s known that the compound is stable in a solution of tert-butyl methyl ether
Propiedades
IUPAC Name |
4-(azidomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIVHINAVAKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454177 | |
| Record name | 4-(azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)benzonitrile | |
CAS RN |
84466-87-5 | |
| Record name | 4-(azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)










